molecular formula C10H7BrFNO2 B1414104 Methyl 2-bromo-4-cyano-6-fluorophenylacetate CAS No. 1805246-46-1

Methyl 2-bromo-4-cyano-6-fluorophenylacetate

Cat. No.: B1414104
CAS No.: 1805246-46-1
M. Wt: 272.07 g/mol
InChI Key: DBMHWRHJSNTWFJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-fluorophenylacetate is a versatile organic compound characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-fluorophenylacetate typically involves multi-step organic reactions. One common approach is the halogenation of a precursor phenyl compound followed by cyano and fluoro group introduction. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-cyano-6-fluorophenylacetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of cyano groups.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Methyl 2-bromo-4-cyano-6-fluorobenzoate

  • Reduction: Methyl 2-bromo-4-cyanophenylacetate (after reduction of the cyano group)

  • Substitution: Methyl 2-bromo-4-cyano-6-chlorophenylacetate (after substitution with chlorine)

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-fluorophenylacetate finds applications in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: The compound is utilized in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-bromo-4-cyano-6-fluorophenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-cyano-5-fluorophenylacetate

  • Methyl 4-bromo-2-cyano-6-fluorophenylacetate

Uniqueness: Methyl 2-bromo-4-cyano-6-fluorophenylacetate is unique due to its specific arrangement of halogen substituents on the phenyl ring, which influences its reactivity and potential applications. Compared to similar compounds, its distinct substitution pattern may result in different chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-bromo-4-cyano-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-7-8(11)2-6(5-13)3-9(7)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMHWRHJSNTWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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